
3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylsulfonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that possesses a sulfonyl and benzyl group. The unique chemical structure of this compound has made it a subject of interest for researchers who are exploring its synthesis, mechanism of action, and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : A novel methodology for the removal of the synthetically useful sulfone moiety via hydrogenolysis, facilitating access to α-deuterium-labeled esters and 2-fluoroalkanoates. This approach underscores the utility of sulfones in synthetic chemistry for creating valuable intermediates (Wnuk et al., 2000).
An Isomünchnone-Based Method for the Synthesis of Highly Substituted 2(1H)-Pyridones : Describes the synthesis of 3-hydroxy-2(1H)-pyridones via an isomunchnone dipole, highlighting a strategic approach to constructing complex pyridone structures, which are essential in medicinal chemistry and heterocyclic chemistry (Padwa et al., 1999).
Synthesis of Heterocyclic Compounds
- Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines via a Metal-Free Three-Component, Domino Reaction : Demonstrates an efficient strategy for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, relevant for creating compounds with potential biological activities (Cui et al., 2018).
Application in Medicinal Chemistry
- Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors : Discusses the preparation and evaluation of novel azepane derivatives for inhibiting protein kinase B (PKB), a crucial target in cancer research. This research illustrates the application of heterocyclic chemistry in developing therapeutic agents (Breitenlechner et al., 2004).
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S/c20-19(21,22)16-8-5-7-15(13-16)14-23-10-6-9-17(18(23)25)28(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUXIQBROMIFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)
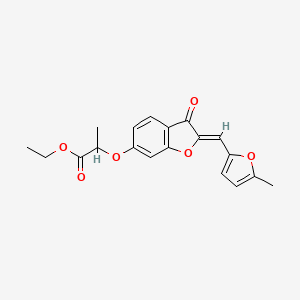

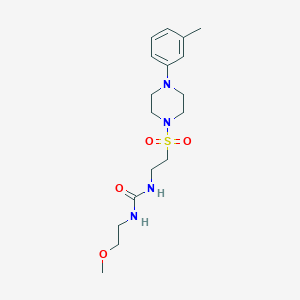
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
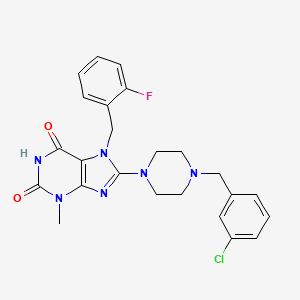
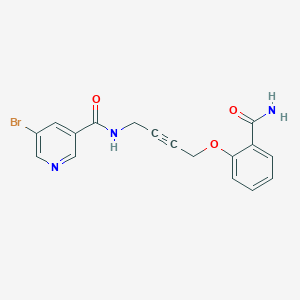
![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)
![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)
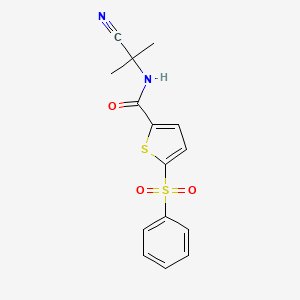
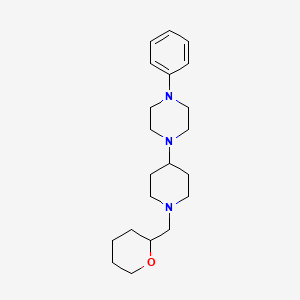
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2389805.png)